molecular formula C23H24N6O3 B11614968 6-imino-7-(3-methoxypropyl)-13-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

6-imino-7-(3-methoxypropyl)-13-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11614968
M. Wt: 432.5 g/mol
InChI Key: UIKGTPKXWIQKJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-imino-7-(3-methoxypropyl)-13-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a structurally complex molecule featuring a fused triazatricyclic core, a pyridin-3-ylmethyl substituent, and a methoxypropyl side chain.

Properties

Molecular Formula

C23H24N6O3

Molecular Weight

432.5 g/mol

IUPAC Name

6-imino-7-(3-methoxypropyl)-13-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C23H24N6O3/c1-15-6-7-19-27-21-18(23(31)29(19)14-15)11-17(20(24)28(21)9-4-10-32-2)22(30)26-13-16-5-3-8-25-12-16/h3,5-8,11-12,14,24H,4,9-10,13H2,1-2H3,(H,26,30)

InChI Key

UIKGTPKXWIQKJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCCOC)C(=O)NCC4=CN=CC=C4)C=C1

Origin of Product

United States

Biological Activity

The compound 6-imino-7-(3-methoxypropyl)-13-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, including pharmacological properties, mechanisms of action, and synthesis pathways.

Structural Characteristics

This compound belongs to the class of triazatricyclo compounds characterized by multiple functional groups that contribute to its biological activity. The presence of an imino group, methoxypropyl substituent, and pyridine moiety enhances its interaction with biological targets.

Structural Feature Description
Imino Group Enhances reactivity and potential binding to biological targets.
Methoxypropyl Substituent Modifies lipophilicity and receptor interaction properties.
Pyridine Moiety May influence pharmacological activity through specific receptor interactions.

Biological Activity

Research indicates that this compound exhibits a range of biological activities due to its structural characteristics:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against various bacterial strains.
  • Anticancer Potential : The unique tricyclic structure has been associated with cytotoxic effects in cancer cell lines, indicating potential as an anticancer agent.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

The mechanism of action involves binding to specific receptors or enzymes, modulating their activity:

  • Receptor Interaction : The compound's structure allows it to bind to various receptors, potentially altering signaling pathways.
  • Enzyme Modulation : It may inhibit or activate enzymes critical for cellular processes.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds within this structural class:

  • Study on Anticancer Activity : A study demonstrated that derivatives of triazatricyclo compounds exhibited significant cytotoxicity against breast cancer cell lines (IC50 values ranging from 1 to 10 µM) .
  • Antimicrobial Efficacy : Another research highlighted that compounds with similar functional groups showed promising results against Gram-positive and Gram-negative bacteria .
  • Enzyme Inhibition Studies : Research indicated that certain derivatives effectively inhibited key metabolic enzymes, leading to decreased proliferation in cancer cells .

Synthesis Pathways

The synthesis of this compound typically involves multi-step procedures starting from readily available precursors:

  • Initial Formation : The synthesis may begin with the formation of the tricyclic structure through cyclization reactions involving imino precursors.
  • Functional Group Modification : Subsequent steps involve introducing methoxypropyl and carboxamide groups through nucleophilic substitution reactions.

Summary of Synthesis Steps

Step Reaction Type Key Reagents/Conditions
1CyclizationImino precursors under acidic conditions
2Nucleophilic SubstitutionMethoxypropyl halides with base
3Carboxamide FormationCoupling agents (e.g., EDC)

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s triazatricyclic scaffold and carboxamide moiety align it with redox-cofactor-type biosynthetic gene cluster (BGC) products, such as lankacidin C (a macrolide with antitumor activity) and syringolin A (a proteasome inhibitor). Key structural comparisons include:

Compound Name Core Structure Functional Groups Bioactivity BGC Type
Target Compound Triazatricyclo[8.4.0.03,8] Imino, methoxypropyl, pyridinyl Hypothetical antitumor Redox-cofactor
Lankacidin C 18-membered macrolide Lactone, methyl branches Antitumor Redox-cofactor
Syringolin A Hybrid NRPS-ubiquitin Epoxyketone, valine derivatives Proteasome inhibition NRPS
Pyoverdine Peptidic siderophore Hydroxamate, catechol Iron acquisition NRPS

The target compound’s methoxypropyl side chain and pyridinyl group differentiate it from lankacidin C, suggesting altered solubility or target specificity. Its imino and carboxamide functionalities resemble redox-cofactor BGC products, which often participate in electron transfer or metal chelation .

Genomic Context and BGC Similarities

Pseudomonas genomes host diverse BGCs, including redox-cofactor, NRPS, and terpene pathways. The target compound’s BGC likely resides in a genomic region with low homology to characterized clusters, as seen in lankacidin C producers (13% similarity to known BGCs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.